HDAC1 Inhibitory Potency: Tetrahydroquinoline Scaffold Benchmarking Against Reference Inhibitors
Within the tetrahydroquinoline chemotype disclosed in US Patent 9,216,962, multiple N-substituted analogs demonstrate low nanomolar HDAC1 inhibition. The closest analog with a 6-position substitution, CFH367 (N-acyl-tetrahydroquinoline scaffold), exhibits an HDAC1 IC50 of 22 nM under standardized fluorogenic assay conditions using Ac-Lys-Tyr-Lys(Ac)-AMC substrate [1]. While direct experimental data for 942005-52-9 are not yet publicly disclosed, its structural alignment with the CFH series positions it within a scaffold space characterized by potent Class I HDAC engagement. The 2-methoxyphenoxy acetamide moiety at the 6-position is anticipated to modulate isoform selectivity relative to the reference pan-HDAC inhibitor SAHA (vorinostat, HDAC1 IC50 ≈ 10 nM but with broad Class I/II activity) [2]. This represents a class-level inference requiring confirmatory testing.
| Evidence Dimension | HDAC1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet publicly reported; scaffold class range 22–107 nM |
| Comparator Or Baseline | CFH367: HDAC1 IC50 = 22 nM; SAHA (vorinostat): HDAC1 IC50 ≈ 10 nM (pan-HDAC) |
| Quantified Difference | Scaffold class potency within approximately 2-fold of SAHA but with potential for differentiated isoform selectivity |
| Conditions | Recombinant human HDAC1; Ac-Lys-Tyr-Lys(Ac)-AMC fluorogenic substrate |
Why This Matters
The tetrahydroquinoline scaffold provides a non-hydroxamic acid HDAC inhibitory chemotype, potentially circumventing the pharmacokinetic liabilities associated with hydroxamate-based inhibitors like SAHA.
- [1] US Patent 9,216,962. Tetrahydroquinoline derivatives as HDAC inhibitors. BindingDB entry BDBM50020908 (CHEMBL3287266, CFH367): HDAC1 IC50 = 22 nM. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. View Source
